L-Norvaline

概要

説明

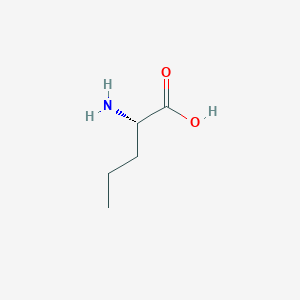

L-Norvaline, also known as 2-aminopentanoic acid, is a non-proteinogenic amino acid. It is a structural analog of valeric acid and an isomer of the more common amino acid valine. This compound is a white, water-soluble solid that has gained attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

準備方法

Synthetic Routes and Reaction Conditions: L-Norvaline can be synthesized using various methods. One common approach involves the use of valeric acid as the starting material. The synthetic route includes acyl chlorination, bromination, ammoniation, resolution, and hydrolysis. The process begins with the conversion of valeric acid to α-brominevaleryl chloride, followed by ammoniation to produce α-brominevaleryl amide. This intermediate is then resolved to obtain this compound .

Industrial Production Methods: Industrial production of this compound often employs the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. due to the use of toxic cyanide, alternative methods such as enzymatic synthesis are also explored for large-scale production .

化学反応の分析

Synthetic Routes to L-Norvaline

The industrial synthesis of this compound typically involves multi-step chemical processes. A patented method (CN1962613A) outlines the following pathway starting from valeric acid :

| Step | Reaction Type | Conditions/Reagents | Key Products/Intermediates |

|---|---|---|---|

| 1 | Acylation | Valeric acid + SOCl₂ (10–78°C, 1–8 h) | Valeryl chloride |

| 2 | Bromination | Valeryl chloride + Br₂ (50–80°C, 1–10 h) | α-Bromovaleryl chloride |

| 3 | Amination | α-Bromovaleryl chloride + NH₃ (20–100°C) | Racemic α-aminovaleramide |

| 4 | Resolution | Racemic α-aminovaleramide + L-tartaric acid | L-α-aminovaleramide tartrate |

| 5 | Hydrolysis | L-α-aminovaleramide + H⁺ (100–150°C, 1–2 h) | This compound (yield: ~80%) |

Critical parameters include solvent ratios (halogenated alkanes for amination) and recrystallization in methanol-water mixtures .

Enzymatic Interactions

This compound serves as a substrate for enzymes such as methionine γ-lyase (MGL) and branched-chain amino acid aminotransferase (BCAT) :

MGL-Catalyzed γ-Elimination

MGL facilitates the γ-elimination of this compound, forming intermediates like external aldimine (λₘₐₓ = 420 nm) and ketimine (λₘₐₓ = 330 nm). Kinetic parameters for MGL binding are :

| Substrate | (M⁻¹s⁻¹) | (s⁻¹) | (s⁻¹) | (s⁻¹) |

|---|---|---|---|---|

| This compound | 94.0 |

This pathway highlights its structural similarity to methionine in enzyme active sites .

Misincorporation by Leucyl-tRNA Synthetase (LeuRS)

This compound is erroneously incorporated into proteins via LeuRS, leading to misfolded aggregates. This occurs due to its structural mimicry of leucine, with a mischarging rate of ~1:500 compared to leucine .

Maillard Reaction

In food systems, this compound reacts with reducing sugars (e.g., glucose) to form α-dicarbonyl compounds (e.g., methylglyoxal) and advanced glycation end-products (AGEs). Key intermediates include :

- Schiff base (λₘₐₓ = 294 nm)

- Amadori products (detected via LC-MS)

Thermal degradation at >100°C accelerates these reactions, contributing to browning and flavor development .

Arginase Inhibition

This compound competitively inhibits arginase (), increasing nitric oxide (NO) synthesis by diverting L-arginine to nitric oxide synthase (NOS) . This modulates vascular tone and neurotransmission .

mTOR Pathway Activation

At 10–20 mM concentrations, this compound activates mTORC1, upregulating protein synthesis by 30–40% in neuronal cells. This is linked to increased S6K1 phosphorylation .

Degradation and Stability

This compound undergoes oxidative deamination in vivo via D-amino acid oxidase (DAAO) , producing α-ketovaleric acid ( in murine models) . Under acidic conditions (pH < 3), it forms lactams via intramolecular cyclization .

科学的研究の応用

Neuroprotective Effects

Alzheimer's Disease Treatment

L-Norvaline has been identified as a promising therapeutic agent against Alzheimer's disease (AD). Research indicates that it can reverse cognitive decline and synaptic loss in murine models of AD. In a study involving triple-transgenic mice (3xTg-AD), this compound treatment resulted in:

- Reduction of β-amyloidosis : A decrease in toxic amyloid beta oligomers and fibrillary species was observed, which are known contributors to synaptic dysfunction and neuronal apoptosis.

- Increased neuroplasticity : The treatment elevated levels of postsynaptic density protein 95 (PSD-95) and enhanced dendritic spine density, crucial for synaptic health and memory formation .

The neuroprotective mechanism of this compound is attributed to its role as an arginase inhibitor, which may alleviate endothelial dysfunction and neuroinflammation associated with AD pathology. This suggests that this compound could be tailored for broader neurodegenerative disorders beyond Alzheimer's .

Metabolic Syndrome Management

This compound has shown potential in managing metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and diabetes. In a study on high-fat diet-induced rats, this compound administration led to:

- Improvement in lipid profiles : Significant enhancements were noted in levels of nitrate, leptin, C-reactive protein, and adiponectin.

- Histological improvements : The treatment improved the architecture of pancreatic cells and reduced malondialdehyde levels, indicating reduced oxidative stress .

These findings suggest that this compound may serve as a viable intervention for metabolic abnormalities associated with metabolic syndrome.

Cancer Research

Recent studies have explored the effects of this compound on cancer cell proliferation. In breast cancer models, this compound exhibited differential effects based on gut microbiota interactions. The compound was found to modulate the proliferation rates of cancer cells, indicating its potential role as a therapeutic agent in oncology .

Summary of Findings

The following table summarizes the key findings regarding the applications of this compound:

| Application Area | Key Findings | Mechanism of Action |

|---|---|---|

| Alzheimer's Disease | Reverses cognitive decline; reduces amyloid plaques | Inhibits arginase; enhances neuroplasticity |

| Metabolic Syndrome | Improves lipid profiles; enhances pancreatic health | Reduces oxidative stress; improves histoarchitecture |

| Cancer Research | Modulates cancer cell proliferation | Interacts with gut microbiota; affects metabolism |

作用機序

L-Norvaline exerts its effects primarily by inhibiting the enzyme arginase, which plays a crucial role in the urea cycle. By inhibiting arginase, this compound increases the availability of L-arginine, leading to enhanced production of nitric oxide. Nitric oxide is a signaling molecule that promotes vasodilation and has various physiological effects, including improved blood flow and reduced inflammation .

類似化合物との比較

L-Norvaline is similar to other non-proteinogenic amino acids such as:

L-Norleucine: An isomer with one additional methylene group.

L-Valine: A branched-chain amino acid with a similar structure but different biological functions.

L-Leucine: Another branched-chain amino acid with a longer carbon chain

Uniqueness: this compound’s ability to inhibit arginase and enhance nitric oxide production distinguishes it from other similar compounds. This unique mechanism of action makes it a promising candidate for therapeutic applications, particularly in neurodegenerative diseases and cardiovascular health .

生物活性

L-Norvaline is a non-proteinogenic amino acid that has gained attention for its diverse biological activities, particularly as an arginase inhibitor. This article explores the compound's effects on various biological systems, its potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound (C5H11NO2) is an amino acid that primarily functions as an arginase inhibitor, which can enhance nitric oxide (NO) bioavailability by preventing the breakdown of L-arginine. This property has led to investigations into its role in several health conditions, including neurodegenerative diseases, diabetes, hypertension, and cancer.

- Arginase Inhibition : this compound inhibits arginase activity, leading to increased levels of L-arginine and subsequently enhancing NO production. This mechanism is crucial in conditions characterized by endothelial dysfunction and oxidative stress.

- Neuroprotection : Research indicates that this compound may protect against neurodegeneration by reducing beta-amyloidosis and enhancing neuroplasticity-related proteins in models of Alzheimer's disease (AD) .

- Antihyperglycemic Effects : Studies have shown that this compound can reduce blood glucose levels in diabetic models by improving NO bioavailability and reducing oxidative stress .

- Blood Pressure Regulation : this compound has been observed to lower blood pressure in hypertensive rat models, suggesting its potential as an antihypertensive agent .

Neuroprotective Effects in Alzheimer's Disease

In a study involving a mouse model of AD, this compound treatment resulted in:

- Cognitive Improvement : Significant reversal of cognitive decline was noted.

- Reduced Neuroinflammation : Decreased levels of TNFα and microgliosis were observed.

- Enhanced Neuroplasticity : Increased expression of PSD-95 was detected in the hippocampus .

Antihyperglycemic Activity

In a high-fat diet-induced diabetic rat study:

- Blood Glucose Reduction : Fasting blood glucose levels decreased by 27.1% with this compound treatment.

- Cholesterol Levels : Significant reductions in total cholesterol and LDL were recorded.

- Histological Improvements : Restoration of pancreatic and kidney pathology was noted post-treatment .

Effects on Liver Regeneration

In liver resection studies:

- Liver Mass Increase : this compound administration led to a doubling of liver mass within two days post-resection.

- Survival Rate Improvement : No lethality was observed in the group treated with this compound compared to a 40% lethality rate in untreated groups .

Case Studies

特性

IUPAC Name |

2-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDPXSYFESPGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862403 | |

| Record name | (+-)-Norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | DL-Norvaline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20676 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

760-78-1, 6600-40-4 | |

| Record name | (±)-Norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Norvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | norvaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-NORVALINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norvaline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+-)-Norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-norvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORVALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639KTF2SZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。